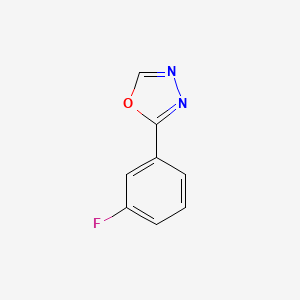

2-(3-Fluorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPMVAYGVNNNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202058 | |

| Record name | Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-32-5 | |

| Record name | Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadiazole, 1,3,4-, 2-(m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of 1,3,4-oxadiazole (B1194373) derivatives. nih.govacu.edu.in These methods are used to determine stable molecular conformations and to analyze the electronic characteristics that govern the molecule's reactivity and interactions. nih.govacu.edu.in

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., Electrophilic and Nucleophilic Sites)

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of a molecule. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

For the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in a significant energy gap of 4.4815 eV. ajchem-a.com A large energy gap suggests high kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comajchem-a.comresearchgate.net The distribution of these orbitals also helps in identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping for Binding Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying its reactive sites. nih.govresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.govresearchgate.net

In studies of 1,3,4-oxadiazole derivatives, MEP analysis often reveals that the most negative potential is concentrated around the nitrogen atoms of the oxadiazole ring. ajchem-a.comajchem-a.comresearchgate.net This suggests that these nitrogen atoms are the primary sites for electrophilic interactions and are likely involved in hydrogen bonding with biological receptors. ajchem-a.comajchem-a.com Conversely, the hydrogen atoms typically exhibit the most positive potential. ajchem-a.com

Global Reactivity Descriptors and Kinetic Stability Assessment

| Descriptor | Formula | Value (eV) |

| HOMO Energy | EHOMO | -6.5743 |

| LUMO Energy | ELUMO | -2.0928 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4815 |

| Ionization Potential (I) | -EHOMO | 6.5743 |

| Electron Affinity (A) | -ELUMO | 2.0928 |

| Electronegativity (χ) | (I + A) / 2 | 4.3335 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2407 |

| Chemical Softness (S) | 1 / (2η) | 0.2231 |

| Chemical Potential (µ) | -(I + A) / 2 | -4.3335 |

| Electrophilicity Index (ω) | µ2 / (2η) | 4.1901 |

Table 1: Calculated Global Reactivity Descriptors for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole.

Quantitative Structure-Activity Relationship (QSAR) Studies to Correlate Activity with Structural Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com For oxadiazole derivatives, 3D-QSAR studies have been performed to understand how different structural features influence their therapeutic potential, such as anticancer activity. nih.govijpsdronline.com

These studies typically involve aligning a set of related molecules and calculating various molecular descriptors that quantify their steric, electrostatic, and hydrophobic properties. ijpsdronline.com A statistical method, such as Partial Least Squares Regression (PLSR), is then used to build a predictive model. ijpsdronline.com The results from these models, often visualized as contour maps, highlight the molecular regions where modifications are likely to enhance or diminish biological activity. ijpsdronline.com For example, a QSAR model for a series of 1,2,4-oxadiazole-5-amines indicated that steric and electrostatic interactions play a crucial role in their antiproliferative activity. ijpsdronline.com Such insights are invaluable for the rational design of new, more potent analogues. ijpsdronline.comnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. researchgate.netpharmainfo.in This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. researchgate.netmdpi.com

Derivatives of 1,3,4-oxadiazole have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various therapeutic targets, including enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). pharmainfo.inmdpi.comrsc.org These simulations place the oxadiazole derivative into the active site of the target protein and calculate a docking score, which estimates the binding energy. mdpi.com The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov For instance, docking studies on 1,3,4-oxadiazole derivatives targeting VEGFR2 have shown that specific substitutions can significantly improve binding affinity, guiding the synthesis of more effective inhibitors. mdpi.com

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode of potential drug candidates and estimating their binding affinity, often expressed as a docking score or binding energy. While specific docking studies exclusively on 2-(3-Fluorophenyl)-1,3,4-oxadiazole are not extensively detailed in the available literature, numerous computational investigations on closely related 1,3,4-oxadiazole derivatives provide valuable insights into its potential binding mechanisms and affinities with various protein targets.

For instance, computational studies on a series of 1,3,4-oxadiazole derivatives targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis, have revealed significant binding affinities. Although the specific compound of interest was not included, derivatives with similar structural motifs exhibited strong binding energies, suggesting that the 1,3,4-oxadiazole scaffold can effectively fit into the ATP-binding pocket of VEGFR-2 nih.govnih.govmdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.org.

Similarly, molecular docking studies of 1,3,4-oxadiazole derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase have been performed. These studies have shown that the oxadiazole core can form key interactions within the active site of EGFR, leading to potent inhibitory activity nih.govresearchgate.netpharmainfo.inresearchgate.net. The predicted binding affinities from these studies, often in the form of docking scores, help in prioritizing compounds for further experimental testing.

In the context of tubulin inhibition, a validated anti-cancer strategy, computational studies have been conducted on diaryl 5-amino-1,2,4-oxadiazoles, a class of compounds that includes a fluorophenyl moiety. These studies have successfully predicted the binding of these molecules to the colchicine binding site of tubulin, with the 2-fluorophenyl group mapping onto the trimethoxy moiety of colchicine nih.gov. This suggests that the fluorophenyl group can play a crucial role in anchoring the molecule within the binding pocket.

The following interactive table summarizes the predicted binding affinities of some representative 1,3,4-oxadiazole derivatives against various protein targets, as reported in the literature.

| Compound Derivative | Protein Target | Predicted Binding Affinity (kcal/mol or kJ/mol) | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazole derivative IIe | EGFR Tyrosine Kinase | -7.89 kcal/mol | nih.govnih.gov |

| 1,3,4-oxadiazole derivative 7j | VEGFR-2 | -48.89 kJ/mol | nih.govnih.govnih.govresearchgate.net |

| Thienopyrimidine derivative with 1,3,4-oxadiazole | EGFR | -10.73 kcal/mol | scielo.org.za |

These computational predictions of binding affinities are invaluable for the rational design of novel inhibitors based on the this compound scaffold.

Identification of Key Amino Acid Residues and Interaction Types

Beyond predicting binding affinity, computational studies are pivotal in elucidating the specific molecular interactions between a ligand and its target protein. These interactions, which include hydrogen bonding, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-protein complex and for the biological activity of the compound.

Studies on various 1,3,4-oxadiazole derivatives have consistently highlighted the importance of the oxadiazole ring in forming hydrogen bonds with amino acid residues in the active site of target proteins. For example, in the case of EGFR inhibitors, the nitrogen atoms of the 1,3,4-oxadiazole ring have been observed to form hydrogen bonds with residues such as Met769 nih.gov.

The fluorophenyl group of this compound is also expected to play a significant role in binding. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. Furthermore, the phenyl ring can participate in various non-covalent interactions. Research on a 3-(2-fluorophenyl)-1,2,4-oxadiazole derivative targeting tubulin suggested that the aromatic ring of the 2-fluorophenyl group contributes to hydrophobic interactions, while the fluorine atom may form a weak, unconventional hydrogen bond with a cysteine residue (Cys239) nih.gov.

Pi-pi stacking is another crucial interaction for aromatic and heteroaromatic compounds. Theoretical studies have confirmed the involvement of the oxadiazole core in stacking-like intermolecular interactions. This type of interaction is likely to be important for the binding of this compound, where the oxadiazole ring and the fluorophenyl ring can engage in pi-pi stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's active site.

The table below provides examples of key amino acid residues and interaction types identified in computational studies of 1,3,4-oxadiazole derivatives with their respective protein targets.

| Protein Target | Key Interacting Amino Acid Residues | Types of Interactions | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | Gln767, Met769, Thr766 | Hydrogen Bonding | nih.govnih.gov |

| Tubulin (Colchicine Site) | Cys239 | Hydrophobic Interactions, Potential Weak Hydrogen Bonding | nih.gov |

These detailed computational insights into the binding modes and molecular interactions of 1,3,4-oxadiazole derivatives provide a solid foundation for the future development of this compound-based therapeutic agents.

Biological Evaluation and Pharmacological Potential in Vitro Studies

Antimicrobial Activity Studies

The search for new antimicrobial agents is driven by the increasing resistance of microorganisms to existing drugs. researchgate.net Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated a broad spectrum of antimicrobial activity, and the introduction of a fluorophenyl ring can significantly influence this efficacy. researchgate.net

In Vitro Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

Various studies have highlighted the potential of 1,3,4-oxadiazole derivatives against Gram-positive bacteria. While specific data for a 2-(3-Fluorophenyl) derivative is not always detailed, related structures show considerable activity. For instance, a series of N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives demonstrated potent action against S. aureus and MRSA strains, with some compounds being four times more potent than vancomycin. mdpi.com Another study on 2-acylamino-1,3,4-oxadiazole derivatives found compounds highly effective against Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov

| Derivative Type | Bacterial Strain | Observed Activity (MIC) | Reference |

| 2-Acylamino-1,3,4-oxadiazole | Bacillus subtilis | 0.78 µg/mL | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)-benzamide | Staphylococcus aureus | 4x more potent than vancomycin | mdpi.com |

| 2-Amino-1,3,4-oxadiazole | Bacillus subtilis | Moderate effect compared to ampicillin | mdpi.com |

This table presents data for related 1,3,4-oxadiazole derivatives to illustrate the potential of the scaffold against Gram-positive bacteria.

In Vitro Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The efficacy of these compounds extends to Gram-negative bacteria, which are notoriously difficult to treat due to their complex cell wall. A notable example is 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a closely related isomer, which exhibited stronger activity against Escherichia coli and over 100 times stronger activity against Pseudomonas aeruginosa when compared to ampicillin. mdpi.com Other derivatives containing a pyrazine (B50134) ring linked to the oxadiazole core have also shown moderate to excellent activity against E. coli and P. aeruginosa. nih.gov

| Derivative | Bacterial Strain | Observed Activity (Compared to Standard) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than ampicillin | mdpi.com |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | >100x stronger than ampicillin | mdpi.com |

| Pyrazine containing 1,3,4-oxadiazoles | Escherichia coli | Moderate to excellent vs. amoxicillin | nih.gov |

| Pyrazine containing 1,3,4-oxadiazoles | Pseudomonas aeruginosa | Moderate to excellent vs. amoxicillin | nih.gov |

This table includes data for a closely related fluorophenyl-oxadiazole isomer and other derivatives to show the scaffold's potential against Gram-negative bacteria.

In Vitro Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial effects, 1,3,4-oxadiazole derivatives are potent antifungal agents. nih.gov Studies have shown that certain 2,5-disubstituted 1,3,4-oxadiazoles can be 8 to 16 times more active against Aspergillus niger and Candida albicans, respectively, than the standard drug fluconazole. mdpi.com Specifically designed 1,3,4-oxadiazole compounds (LMM5 and LMM11) were effective against C. albicans with an MIC of 32 μg/mL and demonstrated a fungistatic profile. nih.gov Another derivative, LMM6, also showed high efficacy against clinical C. albicans isolates with MIC values ranging from 8 to 32 µg/mL and exhibited a fungicidal profile. nih.gov

| Derivative Type | Fungal Strain | Observed Activity (MIC) | Reference |

| 2,5-Disubstituted 1,3,4-oxadiazole | Aspergillus niger | 8x more active than fluconazole | mdpi.com |

| 2,5-Disubstituted 1,3,4-oxadiazole | Candida albicans | 16x more active than fluconazole | mdpi.com |

| LMM5 / LMM11 | Candida albicans | 32 µg/mL | nih.gov |

| LMM6 | Candida albicans | 8 - 32 µg/mL | nih.gov |

This table summarizes the antifungal potential of various 1,3,4-oxadiazole derivatives against key fungal pathogens.

In Vitro Mechanisms of Antimicrobial Action (e.g., Peptide Deformylase Inhibition)

The antimicrobial activity of 1,3,4-oxadiazole derivatives is attributed to several mechanisms of action. One significant target is peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis, making it an attractive target for novel antibiotics. nih.gov Computational docking studies have been employed to investigate the interactions between 1,3,4-oxadiazole derivatives and the active site of PDF, supporting their potential as inhibitors of this enzyme. nih.gov Another proposed mechanism for certain derivatives is the inhibition of lipoteichoic acid (LTA) synthesis, which is vital for the growth and biofilm formation of many Gram-positive bacteria. mdpi.com For antifungal action against C. albicans, inhibition of the enzyme thioredoxin reductase has been identified as a key mechanism. nih.govnih.gov

Anticancer and Cytotoxic Activity Assessment

The 1,3,4-oxadiazole scaffold is a key component in the design of new anticancer agents, with derivatives showing antiproliferative actions through various mechanisms like enzyme and growth factor inhibition. ijfmr.comnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., PC3, A549, MCF-7, A2780, HeLa, Hep-2)

Derivatives of 1,3,4-oxadiazole have been evaluated against a wide range of human cancer cell lines, demonstrating significant cytotoxic potential. While data specifically for 2-(3-Fluorophenyl)-1,3,4-oxadiazole is limited, a closely related thiadiazole derivative with a 3-fluorophenyl substituent showed notable activity against the prostate cancer (PC-3) cell line with an IC₅₀ value of 64.46 µM. nih.gov

Other 1,3,4-oxadiazole derivatives have also shown promise. A series of synthesized compounds produced considerable cytotoxic effects on lung (A549) and laryngeal (Hep-2) cancer cell lines, with IC₅₀ values below 50 µM for the most potent compounds. nih.govresearchgate.net For instance, compound AMK OX-9 had an IC₅₀ of 20.73 µM on A549 cells. nih.gov The same study also found activity against cervical cancer (HeLa) cells, with one derivative (AMK OX-10) showing a potent IC₅₀ value of 5.34 μM. nih.gov

| Derivative Series | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (with 3-fluorophenyl) | PC-3 (Prostate) | 64.46 µM | nih.gov |

| AMK OX-8 | A549 (Lung) | 25.04 µM | nih.gov |

| AMK OX-9 | A549 (Lung) | 20.73 µM | nih.gov |

| AMK OX-8 | HeLa (Cervical) | 35.29 µM | nih.gov |

| AMK OX-10 | HeLa (Cervical) | 5.34 µM | nih.gov |

| AMK OX-12 | HeLa (Cervical) | 32.91 µM | nih.gov |

| AMK OX Series | Hep-2 (Laryngeal) | Considerable cytotoxic effect | nih.govresearchgate.net |

This table presents in vitro cytotoxicity data for fluorophenyl-containing thiadiazole and other 1,3,4-oxadiazole derivatives against various cancer cell lines.

In Vitro Induction of Apoptosis and Cell Cycle Modulation

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated notable capabilities in inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in cancer cells.

One study on a series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxan moiety identified a lead compound, 7a , which effectively induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Flow cytometry analysis confirmed the apoptotic effect of this compound. nih.gov

In a separate investigation, a hybrid molecule, 8d , linking 1,3,4-oxadiazole with a 1,2,3-triazole ring, was shown to trigger apoptosis in the Panc-1 human pancreatic cancer cell line. nih.gov Treatment with compound 8d led to a significant increase in the expression levels of key apoptosis-promoting proteins. Specifically, it elevated the levels of caspase-3 by 7.8-fold, caspase-9 by 19.3-fold, and cytochrome-c by 13-fold compared to the control. nih.gov Furthermore, it favorably modulated the Bcl-2 family of proteins, increasing the pro-apoptotic Bax level by 40-fold while decreasing the anti-apoptotic Bcl-2 level by 6.3-fold. nih.gov

Cell cycle analysis of Panc-1 cells treated with compound 8d revealed a substantial accumulation of cells (41.53%) in the pre-G1 phase, which is indicative of apoptosis. nih.gov This suggests that the compound effectively arrests the cell cycle at the G1 transition, preventing cells from proceeding to the DNA synthesis (S) phase and ultimately leading to cell death. nih.gov Similarly, another study on novel oxadiazole derivatives found that they could cause cell cycle arrest at the G1/G0 and G2 phases in HEPG2 liver cancer cells. rsc.org

Table 1: In Vitro Apoptotic and Cell Cycle Effects of 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | Observed Effect | Key Findings | Source |

|---|---|---|---|---|

| Compound 8d (1,3,4-oxadiazole-1,2,3-triazole hybrid) | Panc-1 (Pancreatic Cancer) | Apoptosis Induction & Cell Cycle Arrest | Increased Caspase-3 (7.8x), Caspase-9 (19.3x), Bax (40x); Decreased Bcl-2 (6.3x); 41.53% cell accumulation in pre-G1 phase. | nih.gov |

| Compound 7a (1,3,4-oxadiazole with 1,4-benzodioxan) | HUVEC | Apoptosis Induction | Demonstrated induction of apoptosis via flow cytometry. | nih.gov |

| Compound 30a (imidazolyl-phenyl-oxadiazole derivative) | HEPG2 (Liver Cancer) | Cell Cycle Arrest | Induced cell cycle arrest at G1/G0 and G2 phases. | rsc.org |

In Vitro Inhibition of Specific Oncogenic Targets

The anticancer activity of 1,3,4-oxadiazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.

Methionine Aminopeptidase Type II (MetAP2)

MetAP2 is an enzyme that plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. A series of 1,3,4-oxadiazole derivatives bearing a 1,4-benzodioxan moiety were designed and synthesized as potential MetAP2 inhibitors. nih.gov Among them, compound 7a emerged as the most potent, exhibiting strong biological activity against HUVECs that was comparable to a positive control. nih.gov The study demonstrated that the apoptosis induced by compound 7a was a direct result of its inhibition of the MetAP2 pathway. nih.gov

Thymidylate Synthase (TS)

Thymidylate synthase is a key enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov Inhibition of TS leads to a halt in cell growth and proliferation, making it a well-established target for cancer chemotherapy. nih.gov

A series of novel 1,3,4-oxadiazole thioether derivatives were evaluated as potential TS inhibitors. nih.gov Compound 18 , which features a nitro substituent, was identified as a highly potent inhibitor against both human and E. coli TS, with IC₅₀ values of 0.62 µM and 0.47 µM, respectively. nih.gov In another study, a library of thiazolidinedione-1,3,4-oxadiazole hybrids was synthesized. nih.gov Compounds 9 and 10 from this series were found to be effective TS inhibitors, with IC₅₀ values of 1.67 µM and 2.21 µM, respectively. nih.gov These findings underscore the potential of the 1,3,4-oxadiazole scaffold in developing effective TS-targeting anticancer agents. nih.govnih.gov

Table 2: In Vitro Inhibition of Oncogenic Targets by 1,3,4-Oxadiazole Derivatives

| Target Enzyme | Compound Series | Lead Compound(s) | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Methionine Aminopeptidase Type II (MetAP2) | 1,3,4-Oxadiazole with 1,4-benzodioxan | 7a | Activity comparable to positive control. | nih.gov |

| Thymidylate Synthase (TS) | 1,3,4-Oxadiazole thioether derivatives | 18 | 0.62 µM (human TS) | nih.gov |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | 9 and 10 | 1.67 µM and 2.21 µM | nih.gov |

Anti-inflammatory Activity Profiling

Inflammation is a key pathological feature of many chronic diseases, and enzymes like cyclooxygenases are central to this process.

In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets for anti-inflammatory drugs. nih.gov The inhibition of COX-2 is desirable as it mediates inflammation and pain, while sparing the COX-1 isoform helps to avoid gastrointestinal side effects. nih.gov

A study involving 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone showed that while the compounds did not exhibit significant selectivity towards COX-2, they all demonstrated an affinity for the COX-2 isoform that was similar to or better than the reference drug Meloxicam. nih.gov Another series of compounds, 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (furoxans), were evaluated as hybrid COX inhibitor/nitric oxide donors. nih.gov The methanesulfonyl regioisomers 13a,b were potent in vitro COX-2 inhibitors with an IC₅₀ value of 0.12 µM and a COX-2 selectivity index (SI) of 97. nih.gov The aminosulfonyl regioisomers 16 also showed good potency and selectivity (COX-2 IC₅₀ = 0.78 µM; SI = 12). nih.gov These results highlight the potential of designing oxadiazole derivatives with significant and selective COX-2 inhibitory activity. nih.gov

Table 3: In Vitro COX Inhibition by Oxadiazole Derivatives

| Compound Series | Lead Compound(s) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|---|

| 3,4-Diphenyl-1,2,5-oxadiazole-2-oxides | 13a,b | 11.6 | 0.12 | 97 | nih.gov |

| 16 | 9.8 | 0.78 | 12 | nih.gov | |

| Pyrrolo[3,4-d]pyridazinone-oxadiazoles | 5a | - | - | Reported as most selective in series, but value < 1.0 | nih.gov |

In Vitro Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds can be mediated by their ability to control the production of various inflammatory signaling molecules.

Studies have shown that reducing reactive oxygen species (ROS) can, paradoxically, sometimes promote inflammatory pathways. nih.govresearchgate.net However, certain oxadiazole derivatives are designed to directly modulate inflammatory mediators. For instance, 3,4-diphenylfuroxan derivatives have been shown to release nitric oxide (NO), a key signaling molecule in the vascular and immune systems. nih.gov The release of NO was found to be dependent on the presence of the thiol-containing amino acid L-cysteine. nih.gov While research on the direct effect of this compound on mediators like Interleukin-6 (IL-6) and ROS is limited, studies on related isomers provide insight. A 1,2,4-oxadiazole (B8745197) derivative was found to induce the production of pro-inflammatory cytokines TNF-α and IL-12 and modulate nitrite (B80452) levels in macrophages, indicating that the oxadiazole core can influence these pathways. nih.gov

Antiparasitic Activity Investigations (In Vitro)

The search for new, effective, and safe treatments for neglected tropical diseases caused by protozoan parasites is a global health priority.

Efficacy Against Protozoal Pathogens (Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions of people, and current treatments have significant limitations. nih.gov The 1,3,4-oxadiazole scaffold has emerged as a promising starting point for the development of new trypanocidal agents. nih.govnih.gov

One study focused on TcBDF3, a bromodomain-containing protein in T. cruzi that is crucial for the parasite's life cycle. nih.gov Several 1,3,4-oxadiazole derivatives were identified as inhibitors of this protein, exhibiting significant trypanocidal activity with low toxicity to host cells in vitro. nih.gov

In another targeted effort, a series of novel 4-acetyl-1,3,4-oxadiazole derivatives were synthesized and tested against different life cycle stages and strains of T. cruzi. nih.gov Compound OX-12 demonstrated superior trypanocidal activity compared to the current reference drug, benznidazole (B1666585). nih.gov Against the NINOA strain of T. cruzi, OX-12 had an IC₅₀ of 10.5 µM, nearly three times more potent than benznidazole (IC₅₀ = 30.3 µM). nih.gov It was also more effective against the A1 strain, with an IC₅₀ of 21.7 µM compared to benznidazole's 39.8 µM. nih.gov These results strongly support the development of 1,3,4-oxadiazole-based compounds for the treatment of Chagas disease. nih.gov

**Table 4: In Vitro Activity of 1,3,4-Oxadiazole Derivatives Against *Trypanosoma cruzi***

| Compound | T. cruzi Strain | Activity (IC₅₀ in µM) | Reference Drug (Benznidazole IC₅₀ in µM) | Source |

|---|---|---|---|---|

| OX-12 | NINOA | 10.5 | 30.3 | nih.gov |

| A1 | 21.7 | 39.8 | nih.gov |

In Vitro Anthelmintic Potential

Helminthiasis remains a significant global health issue, and the development of new anthelmintic agents is crucial, partly due to resistance to existing drugs. derpharmachemica.com The 1,3,4-oxadiazole scaffold has been a subject of interest in the design of novel anthelmintics. researchgate.net Studies on various derivatives have shown that this heterocyclic core can be a promising pharmacophore for this activity. For instance, research has been conducted on novel 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one derivatives, with some compounds exhibiting appreciable anthelmintic properties against the Indian earthworm Pheretima posthuma. researchgate.net Similarly, benzimidazole-bearing oxadiazole derivatives have been synthesized and investigated for their potential to combat parasitic worm infections. derpharmachemica.com

However, specific in vitro anthelmintic studies focusing exclusively on this compound are not prominently detailed in the reviewed literature. The existing research tends to explore broader libraries of substituted oxadiazoles (B1248032), highlighting the general potential of the chemical class.

Antioxidant Activity Evaluation (In Vitro)

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease states. Consequently, the discovery of new antioxidant compounds is an active area of research.

A common and reliable method for assessing antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comresearchgate.netnih.gov This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.gov

Various derivatives of the 1,3,4-oxadiazole class have demonstrated notable antioxidant activity in DPPH assays. researchgate.netjipbs.com For example, a series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives were synthesized and evaluated, with some compounds showing significant radical scavenging potential. In one study, a derivative featuring a diethyl group, compound '5c', exhibited the highest radical scavenging activity across multiple assays, which was attributed to the electron-donating nature of the substituent. jipbs.com While these findings underscore the antioxidant potential of the oxadiazole scaffold, specific DPPH scavenging data for this compound was not detailed in the available reports.

| Derivative Type | Assay | Notable Finding | Reference |

| Mannich bases of 5-[4-(4′-chlorophenyl)-1,3-thiazol-2-yl]-1,3,4-oxadiazole-2-thione | DPPH Scavenging | Compound '5c' with a diethyl substituent showed maximum radical scavenging potential. | jipbs.com |

| Flurbiprofen-incorporated 1,3,4-oxadiazoles | DPPH Scavenging | Derivative Ox-6f showed promising results with 80.23% radical scavenging at 100 µg/mL. | nih.gov |

Lipid peroxidation is a key marker of oxidative damage, where free radicals attack lipids in cell membranes, leading to cell damage. The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure the extent of lipid peroxidation. nih.gov Several 1,3,4-oxadiazole derivatives have been assessed for their ability to inhibit this process. In a study involving catechol thioethers with heterocyclic fragments, derivatives containing the 1,3,4-oxadiazole ring were found to be effective antioxidants in lipid peroxidation reactions. beilstein-journals.org Another study on flurbiprofen-based 1,3,4-oxadiazoles also investigated their effects on inflammatory markers related to oxidative stress, indicating the potential of this class to mitigate lipid peroxidation. nih.gov Direct studies on this compound's effect on lipid peroxidation are not specified in the reviewed literature.

Other Reported Biological Activities (In Vitro Studies)

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents. nih.govoup.com The 1,3,4-oxadiazole nucleus is a privileged structure in the development of new antimycobacterial compounds. nih.govnih.gov

A study investigating innovative synthetic 1,3,4-oxadiazole molecules evaluated a compound closely related to the subject of this article: ((N-cyclo-hexyl-N-ethylsulfamoil)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-il) benzamide), designated LMM6. oup.comoup.com This compound, featuring a 4-fluorophenyl group instead of a 3-fluorophenyl group, demonstrated notable activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 8.27 to 33.07 µM. oup.com LMM6 also showed activity against other mycobacterial species, highlighting that oxadiazoles containing a fluorophenyl moiety are a promising avenue for the synthesis of new antimycobacterial drugs. oup.comoup.com Another related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, was also noted for its potential antibacterial activity. nih.gov

| Compound | Target Organism | Activity (MIC) | Reference |

| LMM6* | Mycobacterium tuberculosis H37Rv | 8.27 - 33.07 µM | oup.com |

| Compound 8j | Mycobacterium tuberculosis H37Rv | 0.6 µg/ml | nih.gov |

| Compound 8j | Pre-extensively drug-resistant Mycobacterium | 2 µg/ml | nih.gov |

*LMM6 is ((N-cyclo-hexyl-N-ethylsulfamoil)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-il) benzamide) **Compound 8j is a 5-substituted 2-mercapto-1,3,4-oxadiazole derivative.

Compounds incorporating the 1,3,4-oxadiazole core have been investigated for a broad spectrum of biological activities, including analgesic effects. nih.govijpsnonline.com While in vivo models are more common for analgesic testing, in vitro assays targeting mechanisms of pain, such as the inhibition of cyclooxygenase (COX) enzymes, are relevant. For instance, a review highlighted a derivative, 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole, which was reported to have potent analgesic activity. nih.gov Although this demonstrates the potential of fluorophenyl-substituted oxadiazoles in this therapeutic area, specific in vitro data on the analgesic potential of this compound is not available in the cited literature.

Anticonvulsant Potential (In Vitro Models)

A key in vitro target for anticonvulsant drugs is the GABAa receptor. Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant binding affinity to this receptor. For instance, in a study investigating a series of dihydroquinoline-substituted 1,3,4-oxadiazole analogues, one compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (Compound 5b), demonstrated a potent binding affinity to the GABAa receptor with an IC50 value of 0.11 μM. nih.govresearchgate.net This suggests that the anticonvulsant effects of some 1,3,4-oxadiazoles may be mediated through the modulation of GABAergic neurotransmission. nih.govresearchgate.net

Furthermore, studies on phenoxyphenyl-1,3,4-oxadiazole hybrids have indicated that these compounds may act as benzodiazepine (B76468) (BZD) receptor agonists, a site on the GABAa receptor complex. nih.gov The anticonvulsant activity of N-(4-chlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole has also been noted, with the electron-withdrawing chloro group potentially contributing to its activity. nih.gov Although these findings are for related structures, they highlight the potential of the 1,3,4-oxadiazole scaffold, including the 3-fluorophenyl variant, as a source of new anticonvulsant agents acting via the GABAa receptor.

Table 1: In Vitro Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | In Vitro Model | Activity (IC50) | Reference |

|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | GABAa Receptor Binding | 0.11 μM | nih.govresearchgate.net |

Anti-diabetic/Hypoglycemic Mechanisms (e.g., Alpha-amylase Inhibition, In Vitro)

The inhibition of carbohydrate-hydrolyzing enzymes like alpha-amylase is a key strategy in managing postprandial hyperglycemia in diabetes. nih.gov Several studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as alpha-amylase inhibitors.

While specific data for this compound is not available, research on analogous compounds provides valuable insights. For example, a series of 2-thione-1,3,4-oxadiazole derivatives were screened for their alpha-amylase inhibitory potential. One aryl derivative in this series showed strong inhibitory activity with an IC50 value of 13.09±0.06 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC50 = 12.20±0.78 µg/ml). nih.gov Other derivatives in the same study displayed moderate activity, with IC50 values ranging from 60.02±0.08 µg/ml to over 300 µg/ml. nih.gov

In another study, quinoline-1,3,4-oxadiazole conjugates were evaluated, showing moderate alpha-amylase inhibition. nih.gov These findings suggest that the 1,3,4-oxadiazole scaffold is a promising framework for the design of novel alpha-amylase inhibitors. The substitution pattern on the phenyl ring attached to the oxadiazole core plays a crucial role in determining the inhibitory potency.

Table 2: In Vitro Alpha-Amylase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Aryl derivative of 2-thione-1,3,4-oxadiazole (5g) | 13.09 ± 0.06 | nih.gov |

| 2-{[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-ol (5a) | 60.02 ± 0.08 | nih.gov |

| Acarbose (Standard) | 12.20 ± 0.78 | nih.gov |

Anti-HIV Activity (In Vitro)

The 1,3,4-oxadiazole nucleus is present in the FDA-approved anti-HIV drug Raltegravir, highlighting the potential of this scaffold in antiviral drug discovery. nih.gov Research has explored various 1,3,4-oxadiazole derivatives for their ability to inhibit HIV, often targeting the reverse transcriptase enzyme. nih.gov

Specific in vitro anti-HIV data for this compound could not be found in the reviewed literature. However, studies on other substituted 1,3,4-oxadiazoles have shown promising results. For instance, a series of 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives and their acyclic nucleoside analogues were synthesized and evaluated for their activity against HIV-1. nih.gov Some of these compounds exhibited moderate to high antiviral activity. nih.gov In another study, a hydrazide derivative containing a 1,3,4-oxadiazole ring (Compound 6b) showed the highest activity with an IC50 value of 1.44 μM in a microtiter anti-HIV assay using CEM-SS cells. longdom.org

Table 3: In Vitro Anti-HIV Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Hydrazide derivative containing 1,3,4-oxadiazole (6b) | CEM-SS | 1.44 μM | longdom.org |

Insecticidal Activity (e.g., against Aedes aegypti)

The control of mosquito populations, such as Aedes aegypti, the vector for diseases like dengue and Zika fever, is a critical public health objective. While there is research on the insecticidal properties of oxadiazoles, studies specifically detailing the activity of this compound against Aedes aegypti are limited in the available literature.

However, research on related compounds provides some direction. For example, some 1,3,4-oxadiazole derivatives have shown insecticidal activity against other pests, such as the cotton leafworm, Spodoptera littoralis. nih.gov In contrast, studies on Aedes aegypti have more frequently focused on the 1,2,4-oxadiazole isomer. A series of water-soluble 1,2,4-oxadiazole derivatives were found to act as inhibitors of 3-hydroxykynurenine transaminase (HKT), an enzyme in a vital metabolic pathway in mosquitoes. nih.gov This inhibition leads to the accumulation of a toxic metabolite, demonstrating a potential mechanism for larvicidal activity. nih.gov

While these findings are for a different isomer, they highlight the potential of the oxadiazole ring system in the development of new insecticides. Further research is needed to specifically evaluate the insecticidal activity of this compound and other 1,3,4-oxadiazole derivatives against Aedes aegypti and to determine their mechanism of action.

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 1,3,4 Oxadiazole Derivatives

Impact of the Fluorine Atom and Phenyl Ring Substitution on Biological Activity

The introduction of a fluorine atom and other substituents onto the phenyl ring of 2-phenyl-1,3,4-oxadiazole (B1361358) derivatives can significantly alter their biological profiles. These changes are primarily due to the electronic effects, steric properties, and lipophilicity of the substituents.

Electronic Effects and Their Influence on Reactivity and Biological Profiles

The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group through the inductive effect, while also being a weak π-donor through resonance. This dual nature can influence the electron density of the entire molecule, affecting its reactivity and how it interacts with biological targets. For instance, the addition of fluorine to 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) has been shown to improve its electron affinity, which is beneficial for electron transport properties in applications like OLED devices. researchgate.net This enhanced electronic activity could translate to altered biological activity. researchgate.net

The position of the fluorine atom on the phenyl ring is crucial. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, a 4-fluorophenyl substitution was found to be highly active against certain strains of bacteria. nih.gov The presence of electron-donating or electron-withdrawing groups on the phenyl ring can further modulate the electronic properties. Electron-donating groups generally increase the electron density on the aromatic ring, which can affect lipophilicity differences when compared to their non-fluorinated oxygenated analogs. brighton.ac.uknih.gov Conversely, electron-withdrawing groups tend to decrease these differences. brighton.ac.uknih.gov

Steric and Lipophilicity Contributions of Fluoro-Substitution

The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that its introduction often causes minimal steric hindrance, allowing the molecule to maintain a favorable conformation for binding to a receptor. However, the substitution pattern on the phenyl ring can introduce steric bulk. For instance, ortho-substituted compounds generally show a reduced difference in lipophilicity compared to para- and meta-substituted compounds. brighton.ac.uknih.gov

Lipophilicity, a key determinant of a drug's pharmacokinetic properties, is significantly influenced by fluorination. While fluorination is known to decrease lipophilicity, the effect can be modulated by other substituents on the aromatic ring. lincoln.ac.uk Replacing an oxygenated functional group (like a hydroxyl or alkoxy group) with fluorine is a common bioisosteric strategy in medicinal chemistry. brighton.ac.uknih.gov This change generally leads to a decrease in the compound's log P value, but the magnitude of this difference is influenced by other substituents. brighton.ac.uknih.gov For example, electron-donating groups on the aromatic ring tend to increase the difference in lipophilicity between the oxygenated and fluorinated analogs. brighton.ac.ukchemrxiv.org

Role of the 1,3,4-Oxadiazole Core in Pharmacological Efficacy

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to participate in various biological interactions. nih.govnih.govmdpi.com

Bioisosteric Replacements and Pharmacophore Design

The 1,3,4-oxadiazole moiety is a common pharmacophore in many biologically active compounds, contributing to a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.govdergipark.org.tr Its rigid, planar structure can help to properly orient other functional groups for optimal interaction with a biological target.

Hydrogen Bonding Capacity within Receptor Sites

The 1,3,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom, all of which can act as hydrogen bond acceptors. This ability to form hydrogen bonds is crucial for the interaction of these compounds with biological receptors. nih.govnih.govnih.gov The nitrogen atoms are generally considered stronger hydrogen bond acceptors than the oxygen atom. dergipark.org.tr

Molecular docking studies have frequently highlighted the importance of the oxadiazole ring in forming hydrogen bonds with key amino acid residues in the active sites of enzymes and receptors. For example, in one study, the nitrogen of the oxadiazole ring was shown to form a hydrogen bond with the amide of a phenylalanine residue. rsc.org In the context of 5-HT3 receptor antagonists, the oxadiazole ring is a key linking group capable of accepting two hydrogen bonds, although only one is essential for high affinity. wikipedia.org The ability of the oxadiazole core to engage in these interactions is a significant factor in the pharmacological efficacy of its derivatives. researchgate.net

Influence of Substituents at Positions 2 and 5 on Biological Profiles

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature of the substituents at the 2 and 5 positions. These positions are critical sites for modification and play a dominant role in defining the pharmacological activity of the synthesized derivatives. mdpi.com

Structure-activity relationship (SAR) studies have consistently shown that varying the groups at these positions can lead to significant changes in potency and selectivity. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, the presence of a quinolin-4-yl substituent at the second position and a 3-methyl-4-nitrophenyl group at the fifth position resulted in the most active compound against Staphylococcus aureus. mdpi.com

The type of substituent at the 5-position of the oxadiazole ring can greatly influence the antimicrobial activity. For example, in a series of 5-aryl-1,3,4-oxadiazole-2-thiols, the antitubercular activity was found to increase in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH substitution on the phenyl ring. nih.gov Another study on 2,5-disubstituted 1,3,4-oxadiazoles found that compounds with specific substitutions exhibited significant antibacterial and antioxidant activity. nih.gov

The following table summarizes the impact of different substituents at positions 2 and 5 on the biological activity of 1,3,4-oxadiazole derivatives based on various studies.

| Position 2 Substituent | Position 5 Substituent | Observed Biological Activity | Reference |

| Quinolin-4-yl | 3-Methyl-4-nitrophenyl | Most active against Staphylococcus aureus | mdpi.com |

| Thiol | 4-Hydroxyphenyl | Strongest inhibitory activity against M. tuberculosis H37Rv | mdpi.com |

| Thiol | 4-Fluorophenyl | Strong activity against E. coli and S. pneumoniae | nih.gov |

| Various aryl/heteroaryl | Various | Anticancer activity | acs.org |

| Phenyl/Phenylamino | Chromen-2-one | Anti-inflammatory and analgesic activity | researchgate.net |

These examples clearly demonstrate that the substituents at the 2 and 5 positions of the 1,3,4-oxadiazole ring are key determinants of the biological profile of these compounds, and careful selection of these groups is essential for the design of potent and selective therapeutic agents.

Optimization for Potency and Selectivity via Aromatic, Heteroaromatic, and Aliphatic Substitutions

The biological activity of 2-(3-fluorophenyl)-1,3,4-oxadiazole derivatives can be finely tuned by introducing a variety of substituents at the 5-position of the oxadiazole ring. The nature of these substituents, whether aromatic, heteroaromatic, or aliphatic, plays a pivotal role in determining the compound's potency and selectivity towards specific biological targets.

Systematic modifications have shown that the introduction of different aromatic and heteroaromatic rings at the 5-position significantly impacts activity. For instance, in the pursuit of novel glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated. nih.gov While not exclusively focused on the 2-(3-fluorophenyl) scaffold, these studies provide valuable insights into the effects of substitutions. It was observed that the presence of a benzimidazole (B57391) moiety linked to the oxadiazole core led to potent and selective GSK-3β inhibition. nih.gov The substitution pattern on these aromatic and heteroaromatic rings is also critical. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic distribution of the entire molecule, thereby influencing its binding affinity to target proteins. For example, studies on other 1,3,4-oxadiazole series have indicated that the position and nature of substituents on a phenyl ring can dramatically alter antimicrobial activity. Current time information in Bangalore, IN.

The incorporation of aliphatic substitutions offers another avenue for optimizing the pharmacological profile. The length, branching, and flexibility of an aliphatic chain can affect the compound's lipophilicity, solubility, and ability to fit into the binding pocket of a target enzyme or receptor. Research on diacylhydrazide derivatives, which are precursors to oxadiazoles (B1248032), has demonstrated that replacing rigid aromatic rings with flexible aliphatic chains can have a pronounced effect on insecticidal activity, suggesting that such modifications are a key consideration in SAR studies.

A comprehensive understanding of these relationships allows for the rational design of more potent and selective drug candidates. The following table summarizes the general impact of different substitution patterns on the biological activity of 1,3,4-oxadiazole derivatives, providing a framework for the targeted design of novel this compound compounds.

| Substitution at 5-position | General Impact on Biological Activity | Key Findings from Related Studies |

| Aromatic Rings | Can significantly enhance potency through π-π stacking and hydrophobic interactions. Substituents on the aromatic ring (EWGs or EDGs) further modulate activity. | Potent inhibition of GSK-3β was observed with a substituted benzimidazole at the 5-position. nih.gov |

| Heteroaromatic Rings | Often introduce additional hydrogen bond donors or acceptors, leading to improved selectivity and potency. The type of heteroatom and its position are crucial. | The presence of a pyridine (B92270) ring has been shown to be beneficial in some series, while in others it may decrease activity. |

| Aliphatic Chains | Primarily influence pharmacokinetic properties such as lipophilicity and solubility. Chain length and branching can affect binding affinity. | Replacement of aromatic moieties with aliphatic chains can alter the spectrum of biological activity. |

Structural Features Affecting Reactivity and Biological Outcome (e.g., Rigidity, Flexibility, Planarity)

Rigidity and Flexibility play a crucial role in the binding process. A rigid molecular framework can pre-organize the key interacting groups in an optimal conformation for binding, leading to a lower entropic penalty upon binding and thus higher affinity. However, a certain degree of flexibility can be advantageous, allowing the molecule to adapt its conformation to fit into a flexible binding site—a concept known as induced fit. The introduction of rotatable bonds, for instance through aliphatic linkers, can increase molecular flexibility. Conversely, the incorporation of cyclic structures or multiple aromatic rings tends to increase rigidity. Computational studies, such as conformational analysis, can provide valuable insights into the preferred spatial arrangement of these molecules and how this influences their interaction with target proteins.

Planarity of the molecule, particularly the coplanarity between the 2-(3-fluorophenyl) ring and the 1,3,4-oxadiazole core, can also be a significant factor. A planar conformation can maximize π-orbital overlap, which may be important for electronic interactions and stacking with aromatic residues in the binding site of a protein. The substitution at the 5-position can influence this planarity. Bulky substituents may cause steric hindrance, leading to a twisted conformation where the aromatic rings are not in the same plane. X-ray crystallography and computational modeling are powerful tools to determine the degree of planarity and its correlation with biological activity. For instance, the binding mode of a potent GSK-3β inhibitor was elucidated through X-ray co-crystal structure analysis, revealing the precise conformational requirements for high-affinity binding. nih.gov

The interplay of these structural features is complex and often target-dependent. A thorough investigation of these parameters is essential for the rational design of this compound derivatives with desired pharmacological profiles.

| Structural Feature | Influence on Biological Outcome | Methods of Investigation |

| Rigidity | Can lead to higher binding affinity by reducing the entropic penalty of binding. | X-ray crystallography, NMR spectroscopy, Computational modeling. |

| Flexibility | Allows for induced fit to the binding site, potentially increasing the range of targets. | Conformational analysis, Molecular dynamics simulations. |

| Planarity | Can be crucial for optimal π-π stacking interactions with the target protein. | X-ray crystallography, Computational chemistry. |

Potential Non Medicinal Applications in Advanced Materials Science

Utilization as Fluorescent Probes

Derivatives of 1,3,4-oxadiazole (B1194373) are well-documented for their luminescent properties, often exhibiting high photoluminescence quantum yields. medchemexpress.com This makes them excellent candidates for the development of fluorescent probes. When a chromophore, such as a phenyl group, is attached to the oxadiazole ring, it can result in a molecule with strong absorption and emission characteristics. The fluorescence of these compounds can be sensitive to their local environment, a property that can be exploited for sensing applications.

For 2-(3-Fluorophenyl)-1,3,4-oxadiazole, the presence of the fluorine atom can influence its photophysical properties in several ways. Fluorine is a highly electronegative atom that can modulate the electronic distribution within the molecule, potentially leading to shifts in the absorption and emission spectra. This can be advantageous in designing probes for specific analytes or environments. While specific studies on this compound as a fluorescent probe are not extensively detailed in the available literature, the general principles governing fluorinated 1,3,4-oxadiazoles suggest significant potential. For instance, alterations in the fluorescence of similar compounds have been observed in the presence of various analytes, indicating their utility in chemical sensing.

The table below summarizes the general photophysical properties expected for 2-aryl-1,3,4-oxadiazole derivatives, which provides a basis for the anticipated characteristics of this compound.

| Property | General Range for 2-Aryl-1,3,4-Oxadiazoles | Expected Influence of 3-Fluoro Substitution |

| Absorption Maximum (λabs) | Typically in the UV region (280-350 nm) | Minor shifts depending on solvent polarity |

| Emission Maximum (λem) | Blue to green region (350-500 nm) | Potential for blue-shifted emission and enhanced quantum yield |

| Stokes Shift | Moderate to large | Can be influenced by intramolecular charge transfer characteristics |

| Quantum Yield (ΦF) | Can be high, depending on substitution and environment | Generally expected to be high |

Note: The data in this table is based on general observations for the 1,3,4-oxadiazole class of compounds and represents expected trends rather than measured values for this compound.

Other Emerging Material Applications

Beyond fluorescent probes, the unique electronic properties of this compound position it as a promising candidate for various applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): One of the most significant areas of application for 1,3,4-oxadiazole derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org These compounds are often utilized as electron-transporting materials (ETMs) or as host materials for the emissive layer due to their high electron mobility and good thermal stability. researchgate.net The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons from the cathode.

Other Potential Applications: The robust nature of the 1,3,4-oxadiazole core also suggests its potential use in other advanced materials, including:

Scintillators: Materials that emit light upon exposure to ionizing radiation. The high photoluminescence quantum yield of oxadiazole derivatives makes them suitable for this application.

UV Absorbing Materials: The strong absorption of UV light by these compounds can be utilized in applications requiring UV protection.

Heat-Resistant Polymers: The thermal stability of the oxadiazole ring allows for its incorporation into polymers designed for high-temperature applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-fluorophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of acylhydrazides or hydrazine derivatives with carboxylic acids. For example, reacting 3-fluorobenzoyl hydrazide with a carbonyl source (e.g., POCl₃ or H₂SO₄) under reflux conditions forms the oxadiazole ring . Optimization involves varying catalysts (e.g., Lewis acids), solvents (e.g., DMF or THF), and temperature (80–120°C) to improve yields. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : Analyze and NMR to confirm aromatic proton environments and oxadiazole ring signals (e.g., 8.2–8.5 ppm for aromatic protons adjacent to fluorine) .

- X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.05) validate bond lengths (e.g., C–N: ~1.31 Å) and dihedral angles between the oxadiazole and fluorophenyl rings .

- Mass Spectrometry : HRMS (High-Resolution Mass Spec) confirms molecular ion peaks (e.g., m/z 206.06 for C₈H₅FN₂O) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antioxidant Activity : DPPH radical scavenging assays to quantify free radical inhibition .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO/LUMO energies) of this compound influence its bioactivity?

- Methodological Answer : Computational studies (DFT, B3LYP/6-31G**) calculate frontier molecular orbitals. For example, HOMO (~-6.2 eV) and LUMO (~-2.4 eV) energies correlate with electron-withdrawing effects of the fluorine substituent, enhancing interactions with biological targets (e.g., enzyme active sites) . These properties can be experimentally validated via cyclic voltammetry to measure redox potentials .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Structural Analog Comparison : Test derivatives (e.g., 3-chloro or 4-methoxy substitutions) to isolate substituent-specific effects .

- Meta-Analysis : Use databases (e.g., PubMed, SciFinder) to compare published IC₅₀ values and identify outliers .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl ring to modulate reactivity .

- Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or triazole to assess ring-specific effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms of this compound?

- Methodological Answer :

- Single-Crystal XRD : Analyze packing motifs (e.g., π-π stacking between fluorophenyl groups) and hydrogen-bonding networks (e.g., C–H···O interactions) .

- Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >200°C) .

- Powder XRD : Compare experimental and simulated patterns to detect polymorphism .

Q. How can synthetic yields be improved for large-scale applications without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces side reactions and improves reproducibility .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.